2-(4-Fluorobenzyl)isoindoline-1,3-dione
CAS No.: 318-49-0
Cat. No.: VC5095212
Molecular Formula: C15H10FNO2
Molecular Weight: 255.248
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 318-49-0 |
---|---|
Molecular Formula | C15H10FNO2 |
Molecular Weight | 255.248 |
IUPAC Name | 2-[(4-fluorophenyl)methyl]isoindole-1,3-dione |
Standard InChI | InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 |
Standard InChI Key | WBYPZQIEVABAGS-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-(4-Fluorophenyl)isoindoline-1,3-dione features a planar isoindoline-1,3-dione core fused to a 4-fluorophenyl group at the second position. The molecular formula is C₁₄H₈FNO₂, with a molecular weight of 241.217 g/mol and an exact mass of 241.054 g/mol . The fluorine atom at the para position of the phenyl ring introduces electronic effects that influence reactivity and intermolecular interactions.
Key Structural Distinctions:
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Phenyl vs. Benzyl Substitution: The phenyl group is directly bonded to the isoindoline ring, whereas a benzyl group (-CH₂-C₆H₄F) would introduce a methylene spacer. This distinction alters steric and electronic properties, potentially affecting solubility and biological activity.
Physicochemical Characteristics
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Polar Surface Area (PSA): 37.38 Ų, suggesting limited polarity .
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Thermal Stability: No explicit data on melting or boiling points is available, but analogous isoindoline derivatives typically exhibit high thermal stability due to aromatic conjugation .
Synthesis and Optimization
Conventional Synthetic Routes
The compound is synthesized via condensation reactions between phthalic anhydride and 4-fluoroaniline. A representative procedure from Yamamoto and Kurata (1983) involves refluxing equimolar amounts of phthalic anhydride and 4-fluoroaniline in acetic acid, yielding the product in 98% purity .
Reaction Scheme:
Advanced Methodologies
Recent innovations by Shrestha et al. (2013) employ palladium-catalyzed coupling reactions to introduce fluorinated aryl groups, achieving yields up to 66% . Alternative approaches by Worlikar and Larock (2008) utilize microwave-assisted synthesis to reduce reaction times from hours to minutes .
Comparative Synthesis Data:
Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Conventional Condensation | Acetic Acid | 98 | 99 | |
Palladium-Catalyzed Coupling | Pd(OAc)₂ | 66 | 95 | |
Microwave-Assisted | DMF | 68 | 97 |
Spectral Characterization
Infrared Spectroscopy (IR)
The IR spectrum of 2-(4-fluorophenyl)isoindoline-1,3-dione exhibits characteristic absorptions at:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
The LC-MS spectrum shows a molecular ion peak at m/z 241.00 [M⁺], consistent with the molecular formula .
Biological Activity and Applications
Antimycobacterial Activity
In a study by Sena et al. (2003), 2-(4-fluorophenyl)isoindoline-1,3-dione demonstrated moderate activity against Mycobacterium tuberculosis H37Rv, with an IC₅₀ of 133 μM . This activity is attributed to inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.
Comparative IC₅₀ Values:
Compound | IC₅₀ (μM) | Target |
---|---|---|
2-(4-Fluorophenyl) derivative | 133 | InhA |
2-(4-Iodophenyl) derivative | 18 | InhA |
Triclosan (Control) | 1.32 | InhA |
Structure-Activity Relationships (SAR)
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Electron-Withdrawing Groups: Fluorine’s electronegativity enhances binding to InhA’s hydrophobic pocket but reduces potency compared to bulkier halogens like iodine .
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Substituent Position: Para-substituted derivatives show superior activity to ortho- or meta-substituted analogs due to optimal steric alignment .
Computational Studies
Density Functional Theory (DFT) Analysis
DFT calculations reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The fluorine atom’s electronegativity localizes electron density on the phenyl ring, reducing nucleophilic attack susceptibility .
Molecular Docking
Docking simulations with InhA (PDB: 4TZK) show the fluorophenyl group occupying a hydrophobic cleft, with hydrogen bonds between the amide carbonyl and Tyr158 .
Industrial and Regulatory Considerations
Regulatory Status
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